1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid
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Overview
Description
[4-(carbamimidamidomethyl)phenyl]boronic acid, also known as (4-(guanidinomethyl)phenyl)boronic acid, is a boronic acid derivative with the molecular formula C8H12BN3O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamimidamidomethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(carbamimidamidomethyl)phenyl]boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of [4-(carbamimidamidomethyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(carbamimidamidomethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbamimidamidomethyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the carbamimidamidomethyl group can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
Chemistry
In chemistry, [4-(carbamimidamidomethyl)phenyl]boronic acid is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
In biology and medicine, boronic acids are known for their ability to inhibit serine proteases and other enzymes. [4-(carbamimidamidomethyl)phenyl]boronic acid may be explored for its potential as an enzyme inhibitor, contributing to the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and functional groups make it suitable for incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of [4-(carbamimidamidomethyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid mimics the transition state of the substrate, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the carbamimidamidomethyl group, making it less versatile in certain reactions.
4-(aminomethyl)phenylboronic acid: Contains an aminomethyl group instead of carbamimidamidomethyl, affecting its reactivity and applications.
Uniqueness
The presence of the carbamimidamidomethyl group in [4-(carbamimidamidomethyl)phenyl]boronic acid provides unique reactivity and binding properties, making it distinct from other boronic acids. This functional group enhances its potential as an enzyme inhibitor and its utility in various synthetic applications .
Properties
Molecular Formula |
C8H12BN3O2 |
---|---|
Molecular Weight |
193.01 g/mol |
IUPAC Name |
[4-[(diaminomethylideneamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BN3O2/c10-8(11)12-5-6-1-3-7(4-2-6)9(13)14/h1-4,13-14H,5H2,(H4,10,11,12) |
InChI Key |
AJHZTPULNIOMAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN=C(N)N)(O)O |
Origin of Product |
United States |
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